4-(2-Morpholin-4-ylpyridin-3-yl)phenol
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol is not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, are not explicitly mentioned in the sources I found .Scientific Research Applications
Synthesis and Characterization
4-(2-Morpholin-4-ylpyridin-3-yl)phenol serves as a critical intermediate or component in the synthesis of various complex molecules. Studies like those by Wang et al. (2016) highlight its role as an intermediate for synthesizing biologically active compounds, emphasizing its importance in medicinal chemistry research (Wang et al., 2016). Similarly, research on the synthesis of copper(II) complexes derived from related morpholine-containing ligands indicates the versatility of morpholine derivatives in creating compounds with potential catalytic activities or material applications (Hang et al., 2011).
Catalytic Activity and Material Science
The compound and its derivatives have been investigated for their catalytic properties and applications in material science. Bhattacharjee et al. (2017) synthesized copper(II) complexes with Schiff-base ligands, including morpholine derivatives, to explore their catalytic activity towards alcohol oxidation. This research showcases the potential of morpholine-based compounds in facilitating chemical transformations, contributing to the development of efficient catalysts for industrial applications (Bhattacharjee et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2-morpholin-4-ylpyridin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-5-3-12(4-6-13)14-2-1-7-16-15(14)17-8-10-19-11-9-17/h1-7,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNOKYMMVUCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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